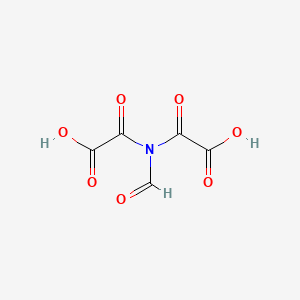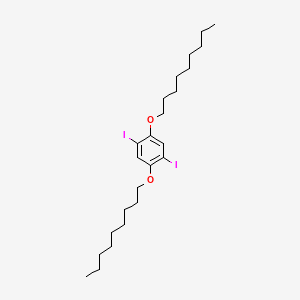![molecular formula C27H48O B583132 5alpha-Cholestan-3beta-ol-[d7] CAS No. 84061-69-8](/img/structure/B583132.png)
5alpha-Cholestan-3beta-ol-[d7]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Cholestan-3beta-ol-[d7] is used as a standard in lipid analysis using HPLC. It acts as a derivatized steroid compound and is used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of 5alpha-Cholestan-3beta-ol-[d7] is C27H41D7O, and its molecular weight is 395.71 . The structure is derived from cholesterol, with seven deuterium atoms replacing hydrogen atoms .Applications De Recherche Scientifique
Standard in Lipid Analysis
5alpha-Cholestan-3beta-ol-[d7] is used as a standard in lipid analysis using High-Performance Liquid Chromatography (HPLC) . This allows for the identification and quantification of lipids in various samples.
Derivitized Steroid Compound
This compound acts as a derivitized steroid compound . In this role, it can be used in various biochemical and pharmaceutical research applications.
Agrochemical Applications
5alpha-Cholestan-3beta-ol-[d7] is used in the agrochemical field . While the specific applications are not detailed in the sources, it’s possible that it could be used in the development or testing of new agrochemical products.
Pharmaceutical Applications
This compound is also used in the pharmaceutical field . It could potentially be used in drug development, testing, or as a component in certain pharmaceutical products.
Dyestuff Applications
5alpha-Cholestan-3beta-ol-[d7] is used in the dyestuff field . It could be used in the development or testing of new dyes or pigments.
Gallstone Induction in Research
5alpha-Cholestan-3beta-ol-[d7] is known to induce the formation of gallstones in rabbits in the presence of sodium ions . This could be useful in research studying gallstone formation and potential treatments.
Mécanisme D'action
Target of Action
5alpha-Cholestan-3beta-ol-[d7], also known as Dihydrocholesterol, is a derivatized steroid compound . It’s primarily targeted by the body’s metabolic enzymes and proteases . These enzymes play a crucial role in the metabolism of lipids and proteins, which are essential for various biological functions.
Mode of Action
The compound is derived from cholesterol by the action of intestinal microorganisms . It interacts with its targets, the metabolic enzymes and proteases, leading to changes in the body’s lipid and protein metabolism.
Biochemical Pathways
5alpha-Cholestan-3beta-ol-[d7] affects the lipid metabolism pathway. It is known to induce the formation of gall stones in rabbits in the presence of sodium ions . This suggests that it may influence the bile acid synthesis pathway, which is responsible for the breakdown of cholesterol and the formation of gallstones. In plants, derivatives of 5alpha-Cholestan-3beta-ol-[d7] are called brassinosteroids that selectively activate the PPI3K/Akt pathway .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body
Result of Action
The primary molecular effect of 5alpha-Cholestan-3beta-ol-[d7] is the induction of gallstone formation in the presence of sodium ions . This suggests that it may have a significant impact on lipid metabolism and the homeostasis of bile acids. On a cellular level, it may affect the function of cells in the liver and gallbladder, where bile acids are produced and stored.
Action Environment
The action of 5alpha-Cholestan-3beta-ol-[d7] can be influenced by various environmental factors. For instance, the presence of sodium ions is known to enhance its ability to induce gallstone formation . Additionally, the activity of intestinal microorganisms, which convert cholesterol into 5alpha-Cholestan-3beta-ol-[d7], can be affected by factors such as diet, medication, and overall health . Therefore, these factors can potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-LLEAGCRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)


